
Tert-butyl 3-hydroxy-2-methyl-5-oxopyrrolidine-1-carboxylate
Descripción
Chemical Identity and Structural Characterization
Molecular Properties and Identification
Chemical Formula and Molecular Weight
Tert-butyl 3-hydroxy-2-methyl-5-oxopyrrolidine-1-carboxylate possesses the molecular formula C₁₀H₁₇NO₄, reflecting its composition of ten carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and four oxygen atoms. The compound exhibits a molecular weight of 215.25 grams per mole, which has been consistently reported across multiple chemical databases and supplier sources. This molecular weight calculation accounts for the complete structure including the tert-butyl ester group, the hydroxylated pyrrolidine ring system, and all associated substituents.
The elemental composition provides insight into the structural complexity of this molecule, with the nitrogen atom serving as the central heteroatom in the pyrrolidine ring system. The four oxygen atoms are distributed among the carbamate carbonyl, the tert-butyl ester linkage, the hydroxyl substituent, and the ketone functionality within the ring structure. This distribution of heteroatoms contributes significantly to the compound's chemical reactivity and physical properties.
Chemical Abstracts Service Registry Numbers and Nomenclature
The primary Chemical Abstracts Service registry number for this compound is 664364-20-9, which corresponds to the (2S,3S)-configured stereoisomer. Additionally, a distinct stereoisomeric form bearing the (2R,3R)-configuration has been assigned the separate registry number 664364-23-2. These distinct registry numbers reflect the importance of stereochemical specification in chemical identification and regulatory documentation.
The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry conventions, with the complete name being 1,1-dimethylethyl 3-hydroxy-2-methyl-5-oxo-1-pyrrolidinecarboxylate. Alternative nomenclature systems have generated several synonymous designations, including (2S,3S)-tert-butyl 3-hydroxy-2-methyl-5-oxopyrrolidine-1-carboxylate and 1-pyrrolidinecarboxylic acid, 3-hydroxy-2-methyl-5-oxo-, 1,1-dimethylethyl ester. The Molecular Design Limited number MFCD24473338 provides an additional unique identifier for database searches and chemical inventory management.
Structural Features and Functional Groups
The structural architecture of this compound encompasses several distinct functional groups that contribute to its chemical behavior and synthetic utility. The core structure features a pyrrolidine ring system, which represents a saturated five-membered nitrogen-containing heterocycle. This heterocyclic framework serves as the foundation upon which multiple substituents are positioned.
The tert-butyl carbamate group, attached to the nitrogen atom, functions as a protecting group commonly employed in organic synthesis. This group consists of a carbonyl carbon linked to both the ring nitrogen and a tert-butyl oxy substituent, forming the characteristic carbamate linkage. The tert-butyl group itself provides steric bulk and chemical stability under various reaction conditions.
The Simplified Molecular Input Line Entry System representation O=C(N1C(C)C(O)CC1=O)OC(C)(C)C clearly delineates the connectivity pattern within the molecule. The pyrrolidine ring contains a ketone functionality at the 5-position, creating a lactam-like structure. At the 2-position, a methyl substituent provides additional stereochemical complexity, while the 3-position bears a hydroxyl group that introduces hydrogen bonding capabilities and potential sites for further chemical modification.
Stereochemistry and Configurational Analysis
Stereogenic Centers at Carbon-2 and Carbon-3
This compound contains two stereogenic centers located at the carbon-2 and carbon-3 positions of the pyrrolidine ring system. These asymmetric carbon atoms result from the substitution pattern that places four different groups around each center, creating the potential for stereoisomerism. The carbon-2 position bears a methyl group, a hydrogen atom, and forms bonds to both the ring nitrogen and the carbon-3 position. The carbon-3 position supports a hydroxyl group, a hydrogen atom, and connects to the carbon-2 and carbon-4 positions within the ring framework.
The presence of these two stereogenic centers generates four possible stereoisomeric combinations according to the fundamental principles of stereochemistry. However, due to the conformational constraints imposed by the five-membered ring system, certain stereoisomeric relationships exhibit preferential stability and accessibility through synthetic routes. The ring structure influences the spatial arrangement of substituents and affects the relative energies of different configurational isomers.
The stereogenic nature of these carbon centers necessitates careful consideration during synthesis and characterization procedures. Each center can adopt either an R or S configuration according to the Cahn-Ingold-Prelog priority rules, leading to distinct three-dimensional molecular arrangements that can exhibit different chemical and biological properties.
Stereoisomeric Forms: (2S,3S) and (2R,3R) Configurations
The two primary stereoisomeric forms of this compound correspond to the (2S,3S) and (2R,3R) configurations, representing enantiomeric relationships between the molecules. The (2S,3S)-configured isomer, bearing Chemical Abstracts Service number 664364-20-9, appears to be the more commonly available and studied form based on commercial supplier offerings. This stereoisomer exhibits specific spatial arrangements where both stereogenic centers adopt the S configuration according to priority rules.
The (2R,3R)-configured enantiomer, designated by Chemical Abstracts Service number 664364-23-2, represents the mirror image relationship to the (2S,3S) form. These enantiomeric molecules possess identical molecular formulas, molecular weights, and most physical properties, but differ in their interaction with polarized light and their behavior in chiral environments. The enantiomeric relationship ensures that these molecules exhibit equal and opposite optical rotations when examined by polarimetry.
Commercial availability data suggests that the (2S,3S) configuration represents the predominant stereoisomeric form encountered in research and synthetic applications. Multiple chemical suppliers specifically identify this configuration in their product listings, indicating its importance in synthetic chemistry applications. The selective availability of specific stereoisomers often reflects the synthetic methodologies employed for their preparation and the particular applications for which they are intended.
Absolute Configuration Determination
The determination of absolute configuration for this compound requires sophisticated analytical techniques capable of distinguishing between enantiomeric forms. While the search results do not provide specific details regarding the experimental methods used to establish absolute configurations, the consistent reporting of (2S,3S) and (2R,3R) designations across multiple sources suggests that these assignments have been reliably established.
Absolute configuration determination typically involves correlation with compounds of known configuration, chemical degradation to simpler molecules with established stereochemistry, or advanced spectroscopic techniques such as circular dichroism spectroscopy. The pyrrolidine ring system provides a relatively rigid framework that can facilitate such correlations, particularly when compared to acyclic analogs where conformational flexibility complicates stereochemical analysis.
The maintenance of distinct Chemical Abstracts Service registry numbers for each enantiomeric form indicates that regulatory and commercial entities recognize the importance of stereochemical specification for this compound. This level of detail suggests that the absolute configurations have been determined with sufficient confidence to warrant separate cataloging and that the stereochemical integrity of each form can be reliably maintained during synthesis and purification procedures.
Physical and Chemical Properties
Melting Point and Thermal Characteristics
The thermal properties of this compound have not been extensively documented in the available literature sources. The search results indicate that melting point data is not available for this specific compound, as noted by several chemical databases that list this parameter as "not available" or provide no information. This absence of thermal characteristic data may reflect the relatively specialized nature of this compound and the focus of research efforts on its synthetic utility rather than comprehensive physical property characterization.
The lack of reported melting point data does not necessarily indicate thermal instability, but rather suggests that detailed thermal analysis has not been prioritized in the published research. Compounds containing tert-butyl carbamate protecting groups often exhibit reasonable thermal stability under normal laboratory conditions, though they may undergo decomposition at elevated temperatures through loss of the protecting group functionality.
The molecular structure suggests that intermolecular hydrogen bonding through the hydroxyl group could influence thermal properties such as melting point and sublimation behavior. The presence of multiple polar functional groups within the molecule would be expected to result in significant intermolecular interactions that could elevate melting points relative to non-polar analogs of similar molecular weight.
Solubility Profile and Partition Coefficients
The solubility characteristics of this compound reflect the diverse functional groups present within its molecular structure. The compound contains both hydrophilic elements, such as the hydroxyl group and carbamate functionality, and hydrophobic components, including the tert-butyl ester group and the pyrrolidine ring system. This amphiphilic character suggests intermediate solubility in both polar and non-polar solvents.
The hydroxyl group at the 3-position provides hydrogen bonding capabilities that would enhance solubility in protic solvents such as alcohols and water. However, the significant hydrocarbon content, particularly the bulky tert-butyl group, would limit aqueous solubility and favor dissolution in organic solvents. The carbamate linkage contributes additional polar character while maintaining compatibility with organic synthetic conditions.
Specific solubility data and partition coefficients have not been reported in the available sources, indicating that comprehensive solubility studies have not been conducted or published for this compound. Such data would be valuable for optimizing synthetic procedures and predicting behavior in various solvent systems commonly employed in organic synthesis and purification protocols.
Spectroscopic Properties
The spectroscopic characterization of this compound encompasses multiple analytical techniques that provide structural confirmation and purity assessment. Nuclear magnetic resonance spectroscopy represents a primary tool for structural elucidation, with both proton and carbon-13 spectra providing detailed information about the molecular framework and substituent positioning.
The proton nuclear magnetic resonance spectrum would be expected to exhibit characteristic signals for the tert-butyl group appearing as a singlet around 1.4-1.5 parts per million, reflecting the nine equivalent methyl hydrogens. The methyl substituent at the 2-position would generate a doublet signal, while the hydroxyl-bearing carbon at position 3 would produce complex multipicity patterns influenced by coupling relationships and stereochemical factors.
Carbon-13 nuclear magnetic resonance spectroscopy would reveal distinct signals for the carbonyl carbons, including both the carbamate carbonyl and the ring ketone functionality. The quaternary carbon of the tert-butyl group would appear as a characteristic signal, while the various ring carbons would exhibit chemical shifts reflective of their electronic environments and substitution patterns. The availability of spectroscopic data varies among sources, with some chemical suppliers indicating that spectral characterization has been performed without providing specific spectral parameters or peak assignments.
Propiedades
IUPAC Name |
tert-butyl (2S,3S)-3-hydroxy-2-methyl-5-oxopyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-6-7(12)5-8(13)11(6)9(14)15-10(2,3)4/h6-7,12H,5H2,1-4H3/t6-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KISRHDLCFAHVPK-BQBZGAKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(=O)N1C(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](CC(=O)N1C(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthesis of teri-butyl (3R,5S)-6-oxo-3,5-dihydroxy-3,5-0-isopropylidene-hexanoate
A green and cost-effective process for synthesizing tert-butyl (3R,5S)-6-oxo-3,5-dihydroxy-3,5-0-isopropylidene-hexanoate is described in the patent literature. The process involves several steps:
- Reducing compound [VI] with sodium borohydride to yield compound [VIII] with at least 80% diastereomeric excess in an aqueous micellar aggregate at 0-5°C.
- Converting compound [VIII] to compound [XII] through a reaction with 2,2-dimethoxy propane in the presence of D-10-camphor sulfonic acid in acetone.
- Converting compound [XII] to optically pure compound [XI] in the presence of tetra n-butyl ammonium acetate in a polar aprotic solvent at 95°C, followed by crystallization from n-heptane.
- Converting compound [XI] to compound [II] in the presence of a base in methanol as a solvent.
- Converting compound [II] to optically pure compound [I] in the presence of a Cu(Salt)/diimine ligands/TEMPO/02 as an oxidization system in an organic solvent at 30-50°C.
An alternative approach to synthesize tert-butyl (3R,5S)-6-oxo-3,5-dihydroxy-3,5-0-isopropylidene-hexanoate involves these steps:
- Reacting compound [V] with the Reformatsky reagent of compound [IV] in the presence of an organic solvent to obtain compound [VII].
- Treating compound [VII] with tetra-butylammonium fluoride in THF to obtain compound [VIII].
- Converting diastereomeric excess compound [VIII] to diastereomeric excess compound [XII] through a reaction of 2,2-dimethoxy propane in the presence of D-10-camphor sulfonic acid in acetone.
Synthesis of (S)-1-(4-Fluorobenzyl)-5-oxopyrrolidine-2-carboxylic acid
(S)-1-(4-Fluorobenzyl)-5-oxopyrrolidine-2-carboxylic acid can be synthesized using a two-step procedure:
- Step 1 : (S)-Ethyl 1-(4-fluorobenzyl)-5-oxopyrrolidine-2-carboxylate is produced by treating a suspension of NaH in THF with (S)-ethyl 5-oxopyrrolidine-2-carboxylate, stirring the mixture, adding 1-(bromomethyl)-4-fluorobenzene, and stirring for four days. The crude product is used directly in the next step without further purification.
- Step 2 : (S)-1-(4-Fluorobenzyl)-5-oxopyrrolidine-2-carboxylic acid is obtained by dissolving the crude product from Step 1 in THF-MeOH-water, treating with LiOH monohydrate, stirring, concentrating to remove organic solvents, diluting with water, washing with EtOAc, acidifying with 1 M aqueous HCl to pH 2, and extracting with EtOAc. The organic phase is washed with brine, dried over Na2SO4, and concentrated to yield the product.
Synthesis of (S)-1-(4-Cyanobenzyl)-5-oxopyrrolidine-2-carboxylic acid
Compound 22b, (S)-1-(4-Cyanobenzyl)-5-oxopyrrolidine-2-carboxylic acid, is synthesized in 32% yield according to the two-step preparation procedures of 22a, from (S)-ethyl 5-oxopyrrolidine-2-carboxylate and 4-(bromomethyl)benzonitrile.
Synthesis of (S)-1-(4-Carbamoylbenzyl)-5-oxopyrrolidine-2-carboxylic acid
A suspension of compound 22b in 80% H2SO4 is heated at 60 °C for 100 min. The mixture is cooled to room temperature, poured into ice/water, and extracted with EtOAc. The organic phase is washed with brine, dried over Na2SO4, filtered, and concentrated to afford 22c as a yellow solid.
Synthesis of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid
Compound 22d, (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid, is synthesized in 33% yield according to the two-step preparation procedures of 22a, from (S)-ethyl 5-oxopyrrolidine-2-carboxylate and iodomethane.
Synthesis of (S)-1-(2-(tert-Butoxy)-2-oxoethyl)-5-oxopyrrolidine-2-carboxylic acid
Compound 22e, (S)-1-(2-(tert-Butoxy)-2-oxoethyl)-5-oxopyrrolidine-2-carboxylic acid, is synthesized in 69% yield according to the two-step preparation procedures of 22a, from (S)-methyl 5-oxopyrrolidine-2-carboxylate and tert-butyl 2-bromoacetate.
Synthesis of (S)-1-(2-Cyanoethyl)-5-oxopyrrolidine-2-carboxylic acid
To a solution of NaOH in water, L-glutamic acid is added, followed by acrylonitrile, and the reaction mixture is heated at 50 °C overnight. After 20 h, it is cooled in an ice bath, and concentrated HCl is added very slowly with stirring to pH about 4. The mixture is concentrated, and the white residue is suspended in acetone and heated at reflux for 20 h. The mixture is cooled to room temperature, the solid is removed by filtration, and the filtrates are concentrated to afford a colorless oil. The oil is purified by supercritical fluid chromatography to provide the product as a white solid.
Synthesis of (S)-1-Isopropyl-5-oxopyrrolidine-2-carboxylic acid
(S)-1-Isopropyl-5-oxopyrrolidine-2-carboxylic acid is synthesized through a three-step process:
- Step 1 : (S)-Diethyl 2-(isopropylamino)pentanedioate is produced by adding crushed KOH to a mixture of (S)-diethyl 2-aminopentanedioate hydrochloride in THF and MeOH. The resulting reaction mixture is stirred, then a mixture of acetone and acetic acid in THF is added. After 10 min, the mixture is cooled in an ice bath and sodium borohydride is added in portions. The mixture is then stirred at rt. After 6 h, LCMS showed both staring material and product. More acetone is added, followed by more sodium borohydride, and the resulting mixture is stirred at rt overnight. After 25 h, the mixture is concentrated to remove solvents, then partitioned between EtOAc and 1.5 M K2HPO4. The organic phase is washed with brine, dried over Na2SO4, filtered and concentrated to afford the crude product as an almost colorless oil.
- Step 2 : (S)-Ethyl 1-isopropyl-5-oxopyrrolidine-2-carboxylate is obtained by heating a solution of (S)-diethyl 2-(isopropylamino)pentanedioate in MeOH on a heating block at 140 °C for 15 min, then heating in a microwave for 1.25 h at 150°C. The mixture is concentrated, and the residue is partitioned between EtOAc and 0.3 M HCl. The organic phase is washed with water and saturated NaHCO3, dried over Na2SO4, filtered, and concentrated to afford the crude ester intermediate as a yellow oil.
- Step 3 : (S)-1-Isopropyl-5-oxopyrrolidine-2-carboxylic acid is made by stirring a mixture of (S)-ethyl 1-isopropyl-5-oxopyrrolidine-2-carboxylate and LiOH in THF, MeOH, and water at rt overnight. After 16 h, the mixture is concentrated, and the residue is partitioned between 1 M HCl and a mixture of CHCl3/IPA. The organic phase is washed with brine, dried over Na2SO4, filtered, and concentrated to afford the crude product as a solid.
Synthesis of Methyl (2S,4S)-4-hydroxy-5-oxopyrrolidine-2-carboxylate
Methyl (2S,4S)-4-hydroxy-5-oxopyrrolidine-2-carboxylate is synthesized through a three-step procedure:
- Step 1 : 1-(tert-Butyl) 2-methyl (2S,4S)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1,2-dicarboxylate is made by treating a solution of (2S,4S)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate in THF, cooled in an ice-water bath, slowly with a solution of tert-butylchlorodimethylsilane in THF, then with TEA. The mixture is stirred at rt overnight. After 18 h, imidazole is added, and the resulting thick suspension is stirred at rt overnight. Additional imidazole, tert-butylchlorodimethylsilane and DMF are added, and the mixture is heated at 45 °C for 6 h, then stirred at rt overnight. The mixture is concentrated, and the residue is partitioned between EtOAc and water. The organic phase is washed with brine, dried over Na2SO4, filtered and concentrated. The residue is purified by column chromatography on silica gel, eluting with EtOAc-hexanes.
- Step 2 : 1-(tert-Butyl) 2-methyl (2S,4S)-4-((tert-butyldimethylsilyl)oxy)-5-oxopyrrolidine-1,2-dicarboxylate A solution of NaIO4 in water is treated with RuO2 hydrate and stirred at rt for 5 min. This mixture is then treated with a solution of (2S,4S)-1-tert-butyl 2-methyl 4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1,2-dicarboxylate in EtOAc and stirred at rt. After 6 h, the mixture is diluted with EtOAc, filtered through Celite, and the solids are washed with water and EtOAc. The combined filtrates are partitioned between water and EtOAc. The organic phase is washed sequentially with saturated NaHCO3, 10% Na2S2O3 and brine, dried over Na2SO4, filtered and concentrated to afford the product as a colorless syrup.
- Step 3 : Methyl (2S,4S)-4-hydroxy-5-oxopyrrolidine-2-carboxylate A solution of (2S,4S)-1-tert-butyl 2-methyl 4-((tert-butyldimethylsilyl)oxy)-5-oxopyrrolidine-1,2-dicarboxylate in DCM is cooled in an ice-water bath and treated with TFA. The mixture is warmed to rt, stirred for 2 h, and concentrated to provide the crude product as a yellow syrup in quantitative yield.
Synthesis of (2S,4S)-4-Hydroxy-1-methyl-5-oxopyrrolidine-2-carboxylic acid
(2S,4S)-4-Hydroxy-1-methyl-5-oxopyrrolidine-2-carboxylic acid is synthesized through a two-step procedure:
- Step 1 : (2S,4S)-Methyl 4-hydroxy-1-methyl-5-oxopyrrolidine-2-carboxylate is made by adding iodomethane to a mixture of (2S,4S)-methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate and Cs2CO3 in acetonitrile, and the resulting mixture is heated at 50 °C overnight in a sealed vial. After 18 h, the mixture is cooled to rt and partitioned between water and a mixture of CHCl3 and IPA. The organic phase is washed with brine, dried over MgSO4, filtered, and concentrated. The residue coated on silica gel and purified by column chromatography on silica gel eluting with EtOAc-hexanes. The product is obtained as a yellow solid.
- Step 2 : (2S,4S)-4-Hydroxy-1-methyl-5-oxopyrrolidine-2-carboxylic acid Compound 29 is synthesized, according to the 2nd step of the preparation of 22a, from (2S,4S)-methyl 4-hydroxy-1-methyl-5-oxopyrrolidine-2-carboxylate.
Synthesis of (2S,4S)-4-Methoxy-1-methyl-5-oxopyrrolidine-2-carboxylic acid
(2S,4S)-4-Methoxy-1-methyl-5-oxopyrrolidine-2-carboxylic acid is synthesized through a two-step procedure:
- Step 1 : (2S,4S)-Methyl 4-methoxy-1-methyl-5-oxopyrrolidine-2-carboxylate To a mixture of (2S,4S)-methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate 28 and NaH in DMF is added iodomethane, and the resulting mixture is stirred at 50 °C overnight. After 17 h, the mixture is cooled to rt and partitioned between water and EtOAc. The organic phase is washed with 10% LiCl and brine, dried over MgSO4, filtered and concentrated. The residue is coated on silica gel and purified by column chromatography on silica gel, eluting with EtOAc-hexanes. The product is obtained as a light brown oil.
- Step 2 : (2S,4S)-4-Methoxy-1-methyl-5-oxopyrrolidine-2-carboxylic acid Compound 30 is synthesized, according to the 2nd step of the preparation of 22a, from (2S,4S)-methyl 4-methoxy-1-methyl-5-oxopyrrolidine-2-carboxylate.
Synthesis of Methyl (2S,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylate
Methyl (2S,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylate is synthesized through a three-step procedure:
- Step 1 : 1-(tert-Butyl) 2-methyl (2S,4R)-4-fluoropyrrolidine-1,2-dicarboxylate To a solution of 1-(tert-butyl) 2-methyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate in DCM, cooled in an ice bath, is added DAST slowly, and the resulting mixture is stirred at rt. After 4 h, it is partitioned between water and DCM. The organic phase is washed with saturated NaHCO3 and brine, dried over Na2SO4, filtered, and concentrated to afford a light yellow syrup. The crude product is purified by column chromatography on silica gel, eluting with EtOAc-hexanes. The product is obtained as a colorless liquid.
- Step 2 : 1-(tert-Butyl) 2-methyl (2S,4R)-4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate To a solution of NaIO4 in water is added RuCl3 hydrate forming a dark red solution which is stirred for 10 min. A solution of 1-(tert-butyl) 2-methyl (2S,4R)-4-fluoropyrrolidine-1,2-dicarboxylate in EtOAc is added. The resulting mixture is stirred at rt overnight. After 16 h, IPA is added to the mixture, and stirring is continued at rt for 1 h. The mixture is filtered through a Celite pad, and the solids are washed with EtOAc. The filtrates are partitioned between water and EtOAc. The organic phase is washed with saturated NaHCO3, a solution of Na2S2O4 in water and brine, dried over Na2SO4, filtered, and concentrated to afford a light yellow syrup. The crude product is purified by column chromatography on silica gel, eluting with 20% EtOAc in hexanes. The product is obtained as a colorless oil.
- Step 3 : Methyl (2S,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylate To a solution of 1-(tert-butyl) 2-methyl (2S,4R)-4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate in DCM cooled in an ice bath, is added 4 M HCl in dioxane, and the mixture is stirred at rt for 4 h. LCMS indicated some starting material remained, and more 4 M HCl in dioxane is added and stirring is continued. After 6 h total, the mixture is concentrated, then partitioned between EtOAc and water. The organic phase is washed with water, saturated NaHCO3 and brine, dried over MgSO4, filtered, and concentrated to afford a light yellow syrup. The aqueous phase is extracted with a mixture of IPA/CHCl3, and the organic phase is washed with saturated NaHCO3 and brine, dried over MgSO4, filtered, and concentrated to afford more product. In total, 1.82 g of product was obtained in 63% yield.
Synthesis of (2S,4R)-4-Fluoro-5-oxopyrrolidine-2-carboxylic acid
A mixture of methyl (2S,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylate 32 and LiOH in 3:1:1 THF/MeOH/water is stirred at rt. After 1 h, 4 M HCl in dioxane is added, and the mixture is concentrated and lyophilized overnight. The product is obtained as a crude mixture with LiCl as a white waxy solid in quantitate yield.
Synthesis of (2S,4R)-4-Fluoro-1-methyl-5-oxopyrrolidine-2-carboxylic acid
Compound 34a is synthesized, according to the 2-step preparation of 29, from methyl (2S,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylate 31 and iodomethane.
Synthesis of (2S,4R)-4-Fluoro-1-(methyl-d3)-5-oxopyrrolidine-2-carboxylic acid
Compound 34b is synthesized according to the 2-step preparation procedures of 29 from methyl (2S,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylate 31 and iodomethane-d3.
Synthesis of (2S,4R)-1-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid
The product is synthesized according to the 2-step preparation of 29 from methyl (2S,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylate 31 and (2-bromoethoxy)(tert-butyl)dimethylsilane.
Synthesis of (2S,4S)-4-Fluoro-1-(methyl-d3)-5-oxopyrrolidine-2-carboxylic acid
(2S,4S)-4-Fluoro-1-(methyl-d3)-5-oxopyrrolidine-2-carboxylic acid is synthesized through a five-step procedure:
- Step 1 : 1-(tert-Butyl) 2-methyl (2S,4S)-4-fluoropyrrolidine-1,2-dicarboxylate A solution of (2S,4S)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate in DCM is cooled in an ice-water bath and treated slowly with DAST. The mixture is stirred at rt for 5.5 h, then is partitioned between water and additional DCM. The organic phase is washed with brine, dried over Na2SO4, filtered, and concentrated to afford the product as a light yellow syrup.
- Step 2 : 1-(tert-Butyl) 2-methyl (2S,4S)-4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate A solution of NaIO4 in water is treated with RuCl3 hydrate, forming a dark red solution. This is treated slowly with a solution of crude (2S,4S)-1-tert-butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate in EtOAc. The mixture is stirred at rt for 17 h, then is treated with IPA and stirred at rt for 3 h. The mixture is filtered through Celite, and the solids are washed with water and EtOAc. The combined filtrates are diluted with additional EtOAc and water. The organic phase is separated, washed with brine, dried over Na2SO4, filtered, and concentrated. The residue is purified by column chromatography on silica gel, eluting with EtOAc-hexanes, to provide the product as a light yellow oil.
- Step 3 : Methyl (2S,4S)-4-fluoro-5-oxopyrrolidine-2-carboxylate A solution of (2S,4S)-1-tert-butyl 2-methyl 4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate in DCM is cooled in an ice-water bath and treated with TFA. The mixture is stirred at rt for 2 h, then is concentrated, and the residue is partitioned between water and EtOAc. The organic phase is washed with 1.5 M K2HPO3 and brine, dried over Na2SO4, filtered, and concentrated. The aqueous phase is extracted with CHCl3-IPA to provide additional product. The two portions are combined to provide the product as a dark yellow syrup.
- Step 4 : Methyl (2S,4S)-4-fluoro-1-(methyl-d3)-5-oxopyrrolidine-2-carboxylate A mixture of (2S,4S)-methyl 4-fluoro-5-oxopyrrolidine-2-carboxylate and Cs2CO3 in acetonitrile is treated with iodomethane-d3 and heated at 45 °C overnight in a sealed vial. After 18 h, the mixture is cooled to rt, filtered and concentrated to afford the product as a light yellow solid.
- Step 5 : (2S,4S)-4-Fluoro-1-(methyl-d3)-5-oxopyrrolidine-2-carboxylic acid A mixture of methyl (2S,4S)-4-fluoro-1-(methyl-d3)-5-oxopyrrolidine-2-carboxylate and LiOH monohydrate in THF-MeOH-water is stirred at rt for 18 h. The mixture is concentrated, the residue is treated with HCl, and the mixture is concentrated again to dryness. The crude product containing LiCl is used without further purification.
Synthesis of (S)-4,4-Difluoro-1-(methyl-d3)-5-oxopyrrolidine-2-carboxylic acid
(S)-4,4-Difluoro-1-(methyl-d3)-5-oxopyrrolidine-2-carboxylic acid is synthesized through a four-step procedure:
- Step 1 : 1-(tert-Butyl) 2-methyl (S)-4,4-difluoropyrrolidine-1,2-dicarboxylate A solution of (S)-1-tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate in DCM at -78 °C is treated dropwise with DAST. The mixture is stirred at this temperature for 15 min, then warmed to rt and stirred for 18 h. The mixture is cooled to 0 °C, diluted with additional DCM and treated with ice and saturated NaHCO3. The organic phase is separated, washed with brine, dried over Na2SO4, and concentrated. The residue is purified by column chromatography on silica gel, eluting with EtOAc-hexanes, to provide the product as a light yellow oil.
- Step 2 : (S)-1-tert-Butyl 2-methyl 4,4-difluoro-5-oxopyrrolidine-1,2-dicarboxylate Following the procedure used in Step 2 of the preparation of 40, (S)-1-tert-butyl 2-methyl 4,4-difluoropyrrolidine-1,2-dicarboxylate is converted to the product after column chromatography purification.
- Step 3 : (S)-Methyl 4,4-difluoro-5-oxopyrrolidine-2-carboxylate Following the procedure used in Step 3 of the preparation of 40, (S)-1-tert-butyl 2-methyl 4,4-difluoro-5-oxopyrrolidine-1,2-dicarboxylate is converted to the product.
- Step 4 : (S)-4,4-Difluoro-1-(methyl-d3)-5-oxopyrrolidine-2-carboxylic acid Following the procedures used in Steps 4 and 5 of the preparation of 34b, (S)-methyl 4,4-difluoro-5-oxopyrrolidine-2-carboxylate is converted into the product.
Synthesis of 4-(((S)-2-((R)-3-((4-fluorophenyl)sulfonyl)-3-(4-(perfluoropropan-2-yl)phenyl)pyrrolidine-1-carbonyl)-5-oxopyrrolidin-1-yl)methyl)benzamide
The mixture of (R)-3-((4-fluorophenyl)sulfonyl)-3-(4-(perfluoropropan-2-yl)phenyl)pyrrolidine hydrochloride, 22c and DIEA in DMF is stirred at rt for 18 h. The mixture is filtered and purified by preparative HPLC (method E) to provide the product.
Synthesis of (S)-1-(4-Fluorobenzyl)-5-((3aR,9bR)-9b-((4-fluorophenyl)sulfonyl)-7-(perfluoropropan-2-yl)-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]indole-3-carbonyl)pyrrolidin-2-one
(3aR,9bR)-9b-((4-Fluorophenyl)sulfonyl)-7-(perfluoropropan-2-yl)-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]indole HCl 35 is dissolved in DMF and treated with (S)-1-(4-fluorobenzyl)-5-oxopyrrolidine-2-carboxylic acid 22a, BOP and TEA. After 18 h, the mixture is filtered and purified by preparative HPLC (method E) to provide the product.
Synthesis of 4-(((S)-2-((3aR,9bR)-9b-((4-Fluorophenyl)sulfonyl)-7-(perfluoropropan-2-yl)-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]indole-3-carbonyl)-5-oxopyrrolidin-1-yl)methyl)benzonitrile
Compound 6 is prepared according to the preparation of 5, from 35 and 22b, to provide the product after HPLC purification (method E).
Synthesis of 3-((S)-2-((3aR,9bR)-9b-((4-Fluorophenyl)sulfonyl)-7-(perfluoropropan-2-yl)-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]indole-3-carbonyl)-5-oxopyrrolidin-1-yl)propanenitrile
Compound 7 is synthesized according to the preparation of compound 5, from 35 and 25, providing the product after HPLC purification (method E).
Synthesis of 2-((S)-2-((3aR,9bR)-9b-((4-Fluorophenyl)sulfonyl)-7-(perfluoropropan-2-yl)-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]indole-3-carbonyl)-5-oxopyrrolidin-1-yl)acetic acid
A solution of 35 and 22d in DMF is treated with HATU and DIEA, and stirred at rt. After 2.25 h, the solution is diluted with EtOAc, washed twice with 15% LiCl and once with saturated brine, dried over Na2SO4 and concentrated. The residue is dissolved in DCM, treated with TFA and allowed to stand at rt. After 2.25 h, the mixture is concentrated, and the residue is dissolved in DMF, filtered and purified by preparative HPLC (method E) to provide the product.
Synthesis of (S)-5-((3aR,9bR)-9b-((4-Fluorophenyl)sulfonyl)-7-(perfluoropropan-2-yl)-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]indole-3-carbonyl)-1-isopropylpyrrolidin-2-one
Compound 9 is synthesized according to the preparation of 5, from 35 and 22e, providing the product after HPLC purification (method E).
Synthesis of (S)-5-((3aR,9bR)-9b-((4-Fluorophenyl)sulfonyl)-7-(perfluoropropan-2-yl)-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]indole-3-carbonyl)-1-methylpyrrolidin-2-one
Compound 10 is synthesized according to the preparation of compound 5, from 35 and 22c, providing the product after HPLC purification (method E).
Synthesis of (3S,5S)-5-((3aR,9bR)-9b-((4-Fluorophenyl)sulfonyl)-7-(perfluoropropan-2-yl)-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]indole-3-carbonyl)-3-hydroxy-1-methylpyrrolidin-2-one
Compound 11 is synthesized according to the preparation of 5, from 35 and 29, providing the product after HPLC purification (method E).
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 3-hydroxy-2-methyl-5-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like Dess-Martin periodinane.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The tert-butyl ester group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of 3-oxo-2-methyl-5-oxopyrrolidine-1-carboxylate.
Reduction: Formation of 3-hydroxy-2-methyl-5-hydroxypyrrolidine-1-carboxylate.
Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Antioxidant Properties
Research indicates that compounds with similar structures to tert-butyl 3-hydroxy-2-methyl-5-oxopyrrolidine-1-carboxylate exhibit antioxidant properties. These compounds can inhibit oxidative stress, which is linked to various health conditions, including neurodegenerative diseases. The antioxidative capabilities may provide therapeutic benefits by protecting neuronal cells from damage caused by oxidative agents .
Drug Development
The compound serves as a valuable building block in the synthesis of bioactive molecules. Its structural features allow for modifications that can enhance pharmacological properties. For instance, derivatives of pyrrolidine-based compounds have been explored for their potential in developing new therapeutic agents targeting metabolic disorders and cancer .
Materials Science
Polymer Stabilizers
this compound can be utilized in the production of stabilizers for polymers. Its ability to inhibit oxidation makes it suitable for enhancing the longevity and durability of plastic materials used in various applications, including packaging and automotive components .
Coatings and Adhesives
In coatings and adhesives, this compound's properties can improve resistance to environmental degradation. Its incorporation into formulations can lead to products with enhanced performance characteristics, such as improved adhesion and longevity under adverse conditions .
Synthetic Intermediate
Chemical Synthesis
The compound is frequently used as an intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including acylation and alkylation processes. Researchers have reported successful strategies for synthesizing complex molecules using this compound as a precursor .
Case Study 1: Neuroprotective Effects
A study demonstrated that derivatives of tert-butyl 3-hydroxy-2-methyl-5-oxopyrrolidine showed neuroprotective effects against glutamate-induced toxicity in neuronal cell cultures. The findings suggest that these compounds could be further developed into therapeutic agents for treating neurodegenerative diseases like Alzheimer's .
Case Study 2: Polymer Applications
Research on the application of tert-butyl 3-hydroxy-2-methyl-5-oxopyrrolidine in polymer formulations revealed that its inclusion significantly increased the thermal stability and oxidative resistance of polyolefins used in outdoor applications. This enhancement contributes to longer service life and reduced environmental impact due to less frequent replacements .
Mecanismo De Acción
The mechanism of action of tert-butyl 3-hydroxy-2-methyl-5-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule.
Comparación Con Compuestos Similares
Structural and Functional Group Variations
The target compound is compared below with structurally related pyrrolidine and heterocyclic derivatives:
*Calculated based on formula C₁₁H₁₉NO₄.
Key Observations:
- Substituent Effects : The target compound’s hydroxyl and methyl groups contrast with halogenated (Cl, I) or aromatic (4-methoxyphenyl) substituents in analogs. These differences influence polarity, solubility, and reactivity. For example, halogenated derivatives () may exhibit enhanced electrophilicity, while the 4-methoxyphenyl analog () could engage in π-π stacking in biological systems .
- Ring Systems: Compared to fused pyrazolo-pyridine () or pyrrolo-pyridine () systems, the target’s monocyclic pyrrolidine lacks conjugated aromaticity, reducing stability under acidic/basic conditions but increasing flexibility for stereochemical modifications .
Physicochemical Properties
- Melting Points: The spiro-oxindole analog () has a melting point of 99°C, whereas the target compound’s melting point is unreported. Higher molecular weight analogs (e.g., C₁₇H₂₅NO₄ in ) likely exhibit higher melting points due to increased van der Waals interactions .
- Solubility : The target compound’s hydroxyl group may improve aqueous solubility compared to halogenated or aromatic analogs. For example, the pyridine hybrid in is likely less polar due to hydrophobic halogens .
Actividad Biológica
Tert-butyl 3-hydroxy-2-methyl-5-oxopyrrolidine-1-carboxylate is a chemical compound of significant interest in both organic chemistry and biological research. This compound, with the molecular formula and CAS number 664364-20-9, exhibits various biological activities that make it a valuable intermediate in the synthesis of more complex organic molecules and a potential candidate for further pharmacological studies.
Chemical Structure and Properties
The structural characteristics of this compound include:
- Functional Groups : Hydroxyl group (-OH), tert-butyl ester, and a pyrrolidine ring.
- Molecular Weight : Approximately 215.25 g/mol.
This compound's unique structure contributes to its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and proteins through hydrogen bonding and nucleophilic/electrophilic reactions. The hydroxyl and ester groups facilitate these interactions, which can lead to modulation of enzymatic pathways.
Enzyme Interactions
Research indicates that this compound can serve as a substrate or inhibitor for various enzymes, making it useful in studying enzyme mechanisms. For instance, it has been utilized in the synthesis of biologically active molecules that target specific enzyme pathways .
In Vitro Studies
A study explored the effects of this compound on cell viability and apoptosis in neuroblastoma cells. The compound demonstrated protective effects against oxidative stress-induced cell death, suggesting its potential as a neuroprotective agent .
Key Findings :
- Cell Viability : Increased cell survival rates were observed at specific concentrations.
- Mechanistic Insights : The compound influenced the phosphorylation levels of key signaling proteins involved in cell survival pathways.
Pharmacological Potential
Further investigations into the pharmacological properties of this compound have shown promise in areas such as:
- Antioxidant Activity : The compound exhibited significant antioxidant properties, reducing intracellular reactive oxygen species (ROS) levels.
- Neuroprotective Effects : It has potential applications in treating neurodegenerative conditions by mitigating oxidative stress .
Data Summary Table
Property | Details |
---|---|
Molecular Formula | |
Molecular Weight | 215.25 g/mol |
CAS Number | 664364-20-9 |
Biological Activities | Neuroprotection, antioxidant |
Mechanism of Action | Enzyme interaction via hydroxyl groups |
Synthesis Applications | Intermediate for complex organic molecules |
Q & A
Q. What are the standard synthetic protocols for synthesizing tert-butyl 3-hydroxy-2-methyl-5-oxopyrrolidine-1-carboxylate?
- Methodological Answer : The compound is synthesized via a mixed anhydride method. In a typical procedure, a carboxylic acid precursor (3.22 mmol) is reacted with isobutyl chloroformate (3.55 mmol) and DIPEA (6.45 mmol) in CH₂Cl₂ at room temperature for 2 hours to form a mixed anhydride intermediate (monitored via LC-MS). Subsequent addition of 2-amino-2-methylpropanol (3.87 mmol) and DIPEA (3.22 mmol) in CH₂Cl₂, followed by overnight stirring, yields the product. Purification involves flash chromatography (0–100% EtOAc/hexane gradient), yielding ~59% of the product as a yellow oil .
Q. Which spectroscopic techniques are employed to characterize this compound?
- Methodological Answer : Key characterization methods include:
- NMR spectroscopy : For structural confirmation (e.g., tert-butyl group at δ 1.4 ppm, carbonyl signals at δ 170–175 ppm) .
- IR spectroscopy : To identify functional groups (e.g., hydroxyl stretches at ~3400 cm⁻¹, carbonyl at ~1700 cm⁻¹) .
- HRMS : For molecular weight validation (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .
Q. What purification methods are effective for isolating this compound?
- Methodological Answer : Flash chromatography using a silica gel column with a gradient of EtOAc/hexane (0–100%) is standard. Solvent selection depends on polarity: CH₂Cl₂ is used for extraction, while aqueous washes (0.1 M HCl, saturated NaHCO₃, brine) remove unreacted reagents. Drying with Na₂SO₄ and solvent evaporation yield the crude product, which is further purified chromatographically .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported NMR data for this compound?
- Methodological Answer : Discrepancies in NMR data may arise from solvent effects, temperature, or impurities. Strategies include:
- Comparative analysis : Cross-referencing with high-purity samples (e.g., crystallized derivatives) .
- Variable-temperature NMR : To assess dynamic effects (e.g., rotameric equilibria).
- 2D NMR (COSY, HSQC) : For unambiguous assignment of proton and carbon signals .
Q. What strategies optimize the reaction yield during synthesis?
- Methodological Answer : Yield optimization involves:
- Stoichiometric adjustments : Excess DIPEA (2 equivalents) ensures deprotonation and anhydride stability .
- Reaction monitoring : LC-MS tracks intermediate formation to avoid over-reaction or side products.
- Temperature control : Maintaining 0–20°C during sensitive steps (e.g., nucleophilic additions) minimizes decomposition .
Q. How does the compound participate in hybrid Lewis acid/base catalytic systems?
- Methodological Answer : The pyrrolidine scaffold’s tertiary amine and hydroxyl groups enable dual activation:
- Lewis base activation : The amine coordinates to electrophiles (e.g., carbonyl groups).
- Hydrogen-bonding : The hydroxyl group stabilizes transition states in asymmetric catalysis.
Applications include enantioselective aldol reactions or Michael additions, though specific catalytic performance requires empirical testing .
Q. What are the challenges in achieving stereochemical control during synthesis?
- Methodological Answer : Key challenges include:
Q. How is X-ray crystallography used to confirm the compound’s structure?
- Methodological Answer : Single-crystal X-ray diffraction provides unambiguous structural
- Crystal growth : Slow evaporation of EtOAc/hexane solutions yields suitable crystals.
- Data collection : Resolves bond lengths, angles, and stereochemistry (e.g., tert-butyl orientation, pyrrolidine ring puckering) .
Safety and Handling
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.